1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17229758
InChI: InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-13-12(17)14(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,17)
SMILES:
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester

CAS No.:

Cat. No.: VC17229758

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester -

Specification

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
IUPAC Name ethyl 3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylate
Standard InChI InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-13-12(17)14(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,17)
Standard InChI Key IINKXYQHRWCEPQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC(=S)N1C2=CC=CC=C2

Introduction

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester, also known as ethyl 3-phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate, is a complex organic compound featuring an imidazole ring, a carboxylic acid group, and a thioxo group. This compound has a molecular formula of C12H12N2O2S and a molecular weight of 248.30 g/mol. Its unique structure contributes to its potential biological activities and interactions with biological systems.

Synthesis Methods

Several methods can be employed to synthesize this compound, often involving the use of acyclic precursors and formylation strategies. For instance, a common approach involves the C-formylation of glycine ethyl ester hydrochloride, which provides a robust and scalable route to various heterocyclic esters .

Biological Activities and Applications

1H-Imidazole-4-carboxylic acid derivatives, including the ethyl ester form, exhibit a range of biological activities. These compounds are studied for their interactions with enzymes and receptors, which can lead to potential therapeutic applications. The thioxo group enhances its potential interactions with biological systems, making it a valuable candidate for medicinal chemistry research.

Comparison with Similar Compounds

Several compounds share structural similarities with 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester. These include:

Compound NameMolecular FormulaKey Features
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylateContains trifluoromethyl group; potential for enhanced lipophilicity
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl esterHydroxyalkyl substitution; altered solubility properties
Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylateSimilar structure; focus on stereochemistry affecting biological activity

Analytical Techniques

While specific analytical techniques for this compound are not detailed, related compounds like methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate can be analyzed using reverse-phase HPLC methods. These methods involve mobile phases with acetonitrile, water, and phosphoric acid, which can be adapted for MS-compatible applications by replacing phosphoric acid with formic acid .

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